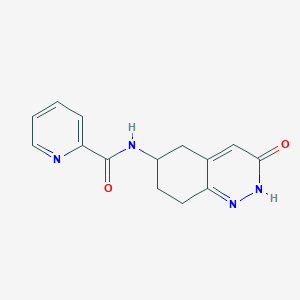

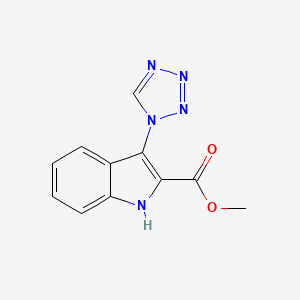

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)picolinamide” is a heterocyclic compound with potent biological properties. It is a synthetic analog of 5-oxo-hexahydroquinoline (5-oxo-HHQ), a biologically attractive fused heterocyclic core .

Synthesis Analysis

The synthesis of 5-oxo-HHQs, which are related to the compound , involves a type of multicomponent reaction (MCR) called the Hantzsch reaction. This reaction includes the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate either in acetic acid or in refluxing ethanol .Scientific Research Applications

Catalytic Applications

- Picolinamide has been employed as a traceless directing group for the cobalt-catalyzed oxidative annulation of benzylamides with alkynes to synthesize isoquinolines. This method demonstrates good functional group tolerance, excellent regioselectivity, and uses oxygen as a terminal oxidant, highlighting its utility in synthesizing complex heterocyclic compounds (Chang-Sheng Kuai et al., 2017).

Inhibition and Protection Studies

- Picolinamide, identified as a strong inhibitor of poly (ADP-ribose) synthetase, protects against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets. This finding suggests picolinamide's potential in mitigating the effects of streptozotocin, a compound known for its diabetogenic effects (H. Yamamoto & H. Okamoto, 1980).

Fluorescence and Catalytic Activity

- Zn(II) complexes with quinoline supported amidate ligands, including picolinamide derivatives, have been synthesized and characterized. These complexes exhibit intense fluorescence bands and serve as efficient catalysts in various transesterification reactions. The study highlights the potential of picolinamide derivatives in catalysis and fluorescence-based applications (F. Rehman et al., 2019).

DNA Binding and Photocleavage

- Mixed ligand cobalt(II) picolinate complexes have been synthesized and characterized, demonstrating DNA binding and photocleavage activities. These complexes show potential for applications in biochemistry and molecular biology, such as DNA modification and analysis (Vitthal A Kawade et al., 2011).

Synthesis of Complex Molecules

- Cobalt-catalyzed direct C-H carbonylative synthesis of free (NH)-Indolo[1,2-a]quinoxalin-6(5H)-ones using picolinamide as a traceless directing group has been developed. This synthesis method showcases the role of picolinamide in facilitating the construction of complex molecular structures, potentially useful in pharmaceutical synthesis (Q. Gao et al., 2020).

Anticancer Activity

- Rhodium, iridium, and ruthenium half-sandwich picolinamide complexes have been prepared and show promising cytotoxicities against cancer cells. The study suggests that picolinamide complexes can be potent anticancer agents, with the potential for further development in cancer therapy (Zahra Almodares et al., 2014).

Mechanism of Action

Target of Action

A similar compound, a hexahydroisoquinolin derivative, has been identified as an inhibitor of the histone lysine methyltransferase ezh2 . EZH2 plays a key role in cancer aggressiveness, metastasis, and poor prognosis .

Mode of Action

If we consider the similar compound that targets ezh2, it likely interacts with its target by binding to the active site, thereby inhibiting the enzyme’s activity . This results in changes in the methylation status of histones, which can affect gene expression.

Biochemical Pathways

Given the potential target of ezh2, it can be inferred that the compound may affect pathways related to histone methylation and gene expression . Changes in these pathways can have downstream effects on cell proliferation, differentiation, and survival.

Pharmacokinetics

A similar compound has been reported to have excellent pharmacokinetics in preclinical species . This suggests that N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)picolinamide might also have favorable ADME properties, potentially leading to good bioavailability.

Result of Action

If we consider the potential inhibition of ezh2, the compound could lead to changes in histone methylation status, affecting gene expression and potentially leading to altered cell behavior .

Properties

IUPAC Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c19-13-8-9-7-10(4-5-11(9)17-18-13)16-14(20)12-3-1-2-6-15-12/h1-3,6,8,10H,4-5,7H2,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACQQNZNFTZKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

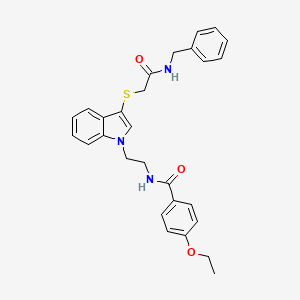

![1-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2831192.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2831193.png)

![1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B2831195.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide](/img/structure/B2831201.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2831207.png)

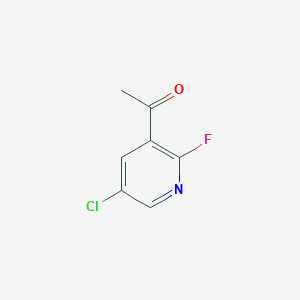

![N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2831208.png)

![2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2831209.png)

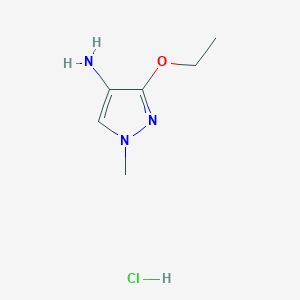

![ethyl 5-[(2,6-diethylphenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2831211.png)